N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c25-28(26,19-9-8-15-4-1-2-5-16(15)13-19)23-18-7-3-6-17(12-18)20-14-24-10-11-27-21(24)22-20/h1-9,12-14,23H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJJTCCXWAOYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol or KOtBu in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit histone deacetylase (HDAC) or phosphatidylinositol 3-kinase (PI3K), leading to epigenetic modifications and altered signaling pathways . These interactions can result in the suppression of cancer cell growth or the modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Sulfonamide vs. Carboxamide
Naphthalene-2-carboxamide Derivatives
- Example: N-[2-[3-[[(3R)-3-Hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b]thiazol-6-yl]phenyl]naphthalene-2-carboxamide () Structural Difference: Replaces the sulfonamide group with a carboxamide and introduces a 3-hydroxypyrrolidinylmethyl substituent on the imidazothiazole. The hydroxypyrrolidine group may enhance binding to targets like SIRT1, as seen in related SIRT1 agonists (e.g., SRT1720) .
Quinoxaline Carboxamide (SRT1720)
- Structure: N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide () Key Differences: Quinoxaline replaces naphthalene, and a piperazinylmethyl group is present on the imidazothiazole. Biological Activity: SRT1720 is a potent SIRT1 activator, inducing mitochondrial biogenesis and rescuing oxidative damage in renal cells . The quinoxaline ring may enhance π-π stacking with protein targets compared to naphthalene.
Substituent Modifications on the Imidazothiazole Core
Fluorinated Sulfonamide Derivatives
Imidazothiazole Carboxamides (ND Series)
- Examples: ND-11503, ND-11564 () Key Features: Carboxamide-linked dihydrobenzofuran or trifluoromethylphenoxy groups. Activity: These compounds demonstrate variable pharmacokinetics depending on substituents.
Comparative Data Table
Research Findings and Implications
- Sulfonamide vs. Carboxamide: Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may improve target affinity but reduce solubility compared to carboxamides. SRT1720’s quinoxaline carboxamide demonstrates the importance of aromatic system choice in modulating activity .
- Substituent Effects: Fluorinated groups (e.g., in ) enhance bioavailability, while bulky substituents like trifluoromethylphenoxy (ND-11564) improve tissue penetration .
- Scaffold Flexibility : Replacing naphthalene with coumarin or benzothiazole alters target selectivity, as seen in antiviral and kinase-inhibiting analogs .
Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Structure and Synthesis
The compound features a complex structure that includes an imidazo[2,1-b]thiazole ring and a naphthalene sulfonamide moiety. Its synthesis typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds to form the imidazo[2,1-b]thiazole core, followed by further modifications to introduce the naphthalene sulfonamide group .
Target of Action:
The compound primarily targets various biological pathways associated with cell growth and proliferation. Its imidazo[2,1-b]thiazole structure suggests potential interactions with multiple cellular receptors and enzymes.
Mode of Action:
Research indicates that similar compounds exhibit anticancer properties by inhibiting cell proliferation. Specifically, this compound has shown moderate efficacy in suppressing kidney cancer cell growth, with lesser effects observed in prostate cancer and leukemia cell lines .
Anticancer Activity
In vitro studies have demonstrated that this compound can effectively inhibit the growth of certain cancer cell lines. For example:
- Kidney Cancer: The compound displayed moderate suppression of cell proliferation.
- Prostate Cancer: Weaker effects were noted compared to kidney cancer cells.
- Leukemia: Limited activity was observed .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Q & A
Advanced Research Question
- Renal proximal tubular cells (RPTCs) : Used to assess mitochondrial biogenesis via:
- mtDNA copy number : qPCR amplification of ND6 or ND1 genes .
- Protein expression : Western blot for NDUFB8 (Complex I) and ATP synthase α (Complex V) .
- Functional assays : Oxygen consumption rate (OCR) and ATP levels via luminometry. SIRT1 dependency is confirmed using siRNA knockdown or inhibitors like EX-527 .
How do structural modifications influence urease inhibition in imidazothiazole derivatives?
Advanced Research Question
- Sulfonate vs. sulfamate groups : Sulfamates (e.g., 2h-2j) exhibit higher urease inhibition (IC <10 µM) than sulfonates due to enhanced hydrogen bonding with the enzyme’s active site .
- Substituent position : Electron-withdrawing groups (e.g., -CF) at the para position of the phenyl ring improve activity by ~50% compared to methyl groups .
- Methodological validation : Dose-response curves (0.1–100 µM) and Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
How can contradictions in mechanism studies (e.g., SIRT1 vs. AMPK pathways) be resolved?
Advanced Research Question
- Genetic tools : Use SIRT1-knockout cell lines or AMPK inhibitors (e.g., dorsomorphin) to isolate pathways. For example, SRT1720 induces mitochondrial biogenesis via SIRT1-PGC-1α deacetylation independently of AMPK .
- Time-course experiments : AMPK activation (measured via phospho-AMPKα Thr172) may occur transiently, while SIRT1 effects persist beyond 24 hours .
- Cross-validation : Combine siRNA silencing with pharmacologic inhibitors to confirm target specificity .
What methodologies assess antioxidant activity beyond DPPH radical scavenging?
Advanced Research Question
- ORAC assay : Measures peroxyl radical scavenging using fluorescein decay kinetics .
- FRAP assay : Quantifies ferric ion reduction potential at 593 nm .
- In-cell assays : Use ROS-sensitive dyes (e.g., DCFH-DA) in glioblastoma or neuronal models to evaluate protection against HO-induced oxidative stress .
How are in vivo blood-brain barrier (BBB) penetration and toxicity evaluated for CNS-targeted derivatives?
Advanced Research Question
- Pharmacokinetic studies : Administer compounds to rodents and measure brain/plasma ratios via LC-MS/MS. For example, minocycline derivatives achieve brain concentrations >10% of plasma levels .
- Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and renal function (BUN/creatinine) in 14-day repeat-dose studies .
- BBB models : Use in vitro co-cultures of brain endothelial cells and astrocytes to predict permeability .
How do researchers address multi-target effects (e.g., anti-diabetic and anti-inflammatory) of imidazothiazole derivatives?
Advanced Research Question
- Transcriptomics : RNA-seq identifies differentially expressed genes in liver (e.g., PPARγ for anti-diabetic effects) and macrophages (e.g., NF-κB for anti-inflammatory effects) .
- Kinase profiling : Screen against panels of 100+ kinases to rule off-target effects (e.g., SIRT1 activators should not inhibit PI3K/Akt) .
- In vivo validation : Use streptozotocin-induced diabetic mice to measure glucose tolerance and ELISA-based cytokine profiling (IL-6, TNF-α) .
What strategies optimize solubility for in vivo administration of hydrophobic derivatives?
Advanced Research Question
- Co-solvent systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous delivery .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability .
- Salt formation : Hydrochloride salts (e.g., SRT1720 HCl) improve aqueous solubility (38 mg/mL in DMSO) .
How are SAR studies designed to balance potency and metabolic stability?
Advanced Research Question
- Metabolite identification : Incubate compounds with liver microsomes and analyze via LC-MS to identify vulnerable sites (e.g., methyl groups prone to oxidation) .
- Bioisosteric replacement : Replace labile groups with trifluoromethyl or cyclopropyl moieties to enhance stability .
- In silico modeling : Use CYP450 docking simulations (e.g., CYP3A4) to predict metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
